molecular formula C10H8F2O2 B7939175 2,4-Difluoro-5-methylcinnamic acid

2,4-Difluoro-5-methylcinnamic acid

Cat. No.: B7939175
M. Wt: 198.17 g/mol
InChI Key: MWQBSOQWLBJURK-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylcinnamic acid is an organic compound with the molecular formula C10H8F2O2 It is a derivative of acrylic acid, where the phenyl ring is substituted with two fluorine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-methylcinnamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoro-5-methylbenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.

    Decarboxylation: The intermediate product is then subjected to decarboxylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-methylcinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of 3-(2,4-Difluoro-5-methylphenyl)propanoic acid.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,4-Difluoro-5-methylcinnamic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methylcinnamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Difluoro-5-methylphenyl)propanoic acid: A reduced form of the compound with a single bond instead of a double bond.

    2,3-Difluoro-3-(4-methoxyphenyl)prop-2-enoic acid: A similar compound with a methoxy group instead of a methyl group.

    3-(3,5-Difluoro-4-hydroxyphenyl)prop-2-enoic acid: A compound with hydroxyl substitution on the phenyl ring.

Uniqueness

2,4-Difluoro-5-methylcinnamic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2,4-difluoro-5-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-6-4-7(2-3-10(13)14)9(12)5-8(6)11/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQBSOQWLBJURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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